molecular formula C26H26N2O4S B216219 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-9H-xanthene-9-carboxamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-9H-xanthene-9-carboxamide

Cat. No.: B216219
M. Wt: 462.6 g/mol
InChI Key: VPFWURDAAOWATA-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that combines a xanthene core with a sulfonyl phenyl group and a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. The resulting xanthene derivative is then functionalized with a carboxamide group through an amide coupling reaction.

The introduction of the sulfonyl phenyl group is achieved by reacting the xanthene derivative with 4-[(4-methylpiperidino)sulfonyl]phenyl chloride in the presence of a base such as triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the xanthene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity could be attributed to the inhibition of key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Interhalogen Compounds: Molecules containing different halogen atoms, which can exhibit unique reactivity and properties.

Uniqueness

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core with a sulfonyl phenyl group and a piperidine derivative. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C26H26N2O4S/c1-18-14-16-28(17-15-18)33(30,31)20-12-10-19(11-13-20)27-26(29)25-21-6-2-4-8-23(21)32-24-9-5-3-7-22(24)25/h2-13,18,25H,14-17H2,1H3,(H,27,29)

InChI Key

VPFWURDAAOWATA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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